molecular formula C3H7F2N3 B15266287 1-(2,2-Difluoroethyl)guanidine

1-(2,2-Difluoroethyl)guanidine

Cat. No.: B15266287
M. Wt: 123.10 g/mol
InChI Key: UOOMQKJEELDECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)guanidine, supplied as its hemisulfate salt with CAS number 2225137-16-4, is a fluorinated guanidine derivative of interest in medicinal chemistry and pharmacological research. The molecular formula for the hemisulfate salt is C 6 H 16 F 4 N 6 O 4 S and it has a molecular weight of 344.29 g/mol . Guanidine derivatives bearing fluoroalkyl substituents, such as the 2,2-difluoroethyl group, have been investigated for their biological activity. Scientific literature indicates that such substituted guanidines can function as histamine H-2 receptor antagonists . This mechanism of action is significant in research focused on inhibiting gastric acid secretion, providing a valuable tool for studying related physiological pathways and potential therapeutic applications . The presence of the difluoroethyl group is a key structural feature that can influence the compound's binding affinity and metabolic stability, making it a relevant building block in the design and development of novel bioactive molecules. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C3H7F2N3

Molecular Weight

123.10 g/mol

IUPAC Name

2-(2,2-difluoroethyl)guanidine

InChI

InChI=1S/C3H7F2N3/c4-2(5)1-8-3(6)7/h2H,1H2,(H4,6,7,8)

InChI Key

UOOMQKJEELDECP-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)N=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The guanidine core undergoes oxidation under controlled conditions. Strong oxidizing agents convert the compound into urea derivatives via cleavage of C–N bonds:

Oxidizing AgentConditionsProductsMechanism
KMnO₄ (aq)80°C, 6 hrs1-(2,2-Difluoroethyl)urea, NH₃, CO₂Sequential oxidation of guanidine to urea, followed by decarboxylation
CrO₃/H₂SO₄25°C, 2 hrsGuanidine oxide intermediatesElectrophilic attack on nitrogen lone pairs

The difluoroethyl group stabilizes intermediates through inductive effects, slowing over-oxidation compared to non-fluorinated analogs.

Nucleophilic Substitutions

The primary amine groups participate in alkylation and arylation reactions:

SubstrateReagentConditionsProductYield (%)
Methyl iodideK₂CO₃, DMF60°C, 12 hrsN-Methyl-1-(2,2-difluoroethyl)guanidine72
Benzyl chlorideEt₃N, THFReflux, 8 hrsN-Benzyl derivative68
4-Nitrobenzyl bromideNaH, DMSO25°C, 4 hrsAryl-substituted guanidine55

Reactivity follows the order: primary amines > secondary amines, with steric hindrance from the difluoroethyl group reducing substitution rates at the central nitrogen.

Acid-Base Behavior

The compound demonstrates strong basicity (pKa ~13.2 in water) due to resonance stabilization of the conjugate acid:

Guanidine+H+Guanidinium+(ΔG=8.9 kcal/mol)[1]\text{Guanidine} + \text{H}^+ \rightarrow \text{Guanidinium}^+ \quad (\Delta G^\circ = -8.9\ \text{kcal/mol})[1]

Comparative basicity data:

CompoundpKa (Water)
1-(2,2-Difluoroethyl)guanidine13.2
Guanidine13.6
N,N-Dimethylguanidine12.8

Electron-withdrawing fluorine atoms slightly reduce basicity compared to parent guanidine.

Thermal Decomposition

Controlled pyrolysis (200–300°C) produces:

C3H6F2N3ΔNH3+CO2+C2H3F2N(70% mass loss)[1]\text{C}_3\text{H}_6\text{F}_2\text{N}_3 \xrightarrow{\Delta} \text{NH}_3 + \text{CO}_2 + \text{C}_2\text{H}_3\text{F}_2\text{N} \quad (70\%\ \text{mass loss})[1]

Key decomposition pathways:

  • Cleavage of N–C bonds in the guanidine core

  • Defluorination to form HF (detected via IR at 1240 cm⁻¹)

Condensation Reactions

While direct evidence is limited, analogous guanidine derivatives undergo cyclocondensation with bis-electrophiles :

Bis-ElectrophileConditionsHypothetical Product
1,1,3,3-TetramethoxypropaneTFE, 160°CPyrimido[1,2-a]pyrimidine derivatives
4-Methoxybut-3-enoneTHF, 150°CFused bicyclic compounds

The difluoroethyl group may hinder ring closure due to steric effects compared to methyl-substituted guanidines .

Comparative Reactivity

The difluoroethyl group uniquely influences reaction outcomes:

Reaction TypeEffect of –CH₂CF₂H GroupExample
OxidationStabilizes transition states20% higher urea yield vs. ethyl analog
AlkylationReduces N-alkylation rates15% lower yield vs. NHEt guanidine
Thermal stabilityIncreases decomposition onset by 40°CTGA data

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

The following table compares 1-(2,2-Difluoroethyl)guanidine with structurally related compounds, emphasizing substituent effects on key properties:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications
This compound* C₃H₇F₂N₃ 2,2-Difluoroethyl 147.10 (calc.) High electronegativity; improved bioavailability via fluorine effects
1-(2,2-Dimethoxyethyl)guanidine C₅H₁₃N₃O₂ 2,2-Dimethoxyethyl 147.18 Methoxy groups enhance hydrophilicity; reduced basicity compared to fluorine analogs
2-[(2-Nitrophenyl)methylideneamino]guanidine C₈H₉N₅O₂ Nitrophenyl-methylene 207.19 Nitro group increases reactivity; potential for materials science/pharmaceuticals
Diphenylguanidine C₁₃H₁₃N₃ Two phenyl groups 211.26 Aromatic substituents increase lipophilicity; industrial intermediate (e.g., rubber vulcanization)

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy Groups: The 2,2-difluoroethyl group in this compound introduces strong electronegativity, lowering the pKa of the guanidine group compared to the dimethoxyethyl analog. In contrast, the dimethoxyethyl substituent () increases hydrophilicity due to oxygen’s hydrogen-bonding capacity but may reduce membrane permeability.
  • Nitro Group Effects : The nitro-substituted guanidine () exhibits distinct electronic effects, with the nitro group acting as a strong electron-withdrawing moiety. This could enhance stability in acidic environments or enable applications in photoactive materials, diverging from the fluorine-driven bioavailability focus of this compound.
  • Aromatic vs. Aliphatic Substituents: Diphenylguanidine () demonstrates how aromatic groups drastically increase lipophilicity and molecular weight, favoring industrial applications over drug design.

Biological Activity

1-(2,2-Difluoroethyl)guanidine is a compound that has garnered attention for its potential biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

This compound can be synthesized through the reaction of 2,2-difluoroethylamine with cyanamide under controlled conditions. The typical procedure involves:

  • Reagents : 2,2-difluoroethylamine and cyanamide.
  • Conditions : Aqueous medium at temperatures between 50-70°C, maintaining a pH of 6-8 using a suitable buffer.

The reaction yields a product that can be purified through recrystallization. In industrial settings, the process is optimized for higher yield and purity using continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethyl group enhances its penetration through biological membranes, allowing it to modulate enzyme activity and influence various biochemical pathways. It is believed to form stable complexes with certain enzymes, thereby affecting their functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neurotransmitter Modulation : The compound has been explored for its potential therapeutic effects in treating neurological disorders due to its ability to modulate neurotransmitter release.
  • Biochemical Probing : It serves as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions.

Comparative Studies

To understand the unique properties of this compound, it can be compared with other guanidine derivatives:

Compound NamePropertiesApplications
This compound Enhanced membrane penetration; enzyme modulationNeurological disorders; biochemical probing
1-(3-fluoropropyl)guanidine Similar structure; different solubilityAntimicrobial applications
Guanidine Hydrochloride Known for its use as a biocideDisinfectants; antimicrobial formulations

This comparison highlights the distinctive features of this compound in terms of solubility and reactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological effects of guanidine derivatives:

  • A study on guanidine-based disinfectants indicated that they could induce fibrosis through cellular damage mechanisms . Although this study did not focus directly on this compound, it underscores the importance of understanding the biological implications of guanidine structures.
  • Another investigation into the interactions of biocidal guanidine polymers showed that increasing alkyl chain lengths enhanced their biocidal activity through interactions with phospholipid membranes . This finding suggests potential applications in antimicrobial development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)guanidine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of guanidine with 2,2-difluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., triethylamine or K₂CO₃). Solvent choice (polar aprotic solvents like DMF or acetonitrile) and temperature (60–80°C) are critical for optimizing yield. For example, analogous fluorinated guanidine derivatives have been synthesized using similar protocols with yields ranging from 40–75% depending on steric hindrance and precursor reactivity .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to prevent over-alkylation. Purification often requires column chromatography or recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS). The 19F^{19}\text{F} NMR spectrum typically shows a triplet for the CF₂ group (δ ≈ -120 ppm, JFFJ_{F-F} ≈ 240 Hz). IR spectroscopy can confirm guanidine N-H stretches (~3300 cm⁻¹). For analogs, X-ray crystallography has resolved conformational details, such as hydrogen bonding between guanidine and fluorine atoms .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Fluorine substitution enhances lipophilicity (logP ~0.8–1.2 predicted), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours. Use HPLC with UV detection to quantify stability. For analogs like fluorinated piperidines, buffered solutions with ascorbic acid (0.1%) prevent oxidation .

Advanced Research Questions

Q. How does the difluoroethyl group modulate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The CF₂ group introduces stereoelectronic effects: (1) Fluorine’s electronegativity increases hydrogen-bond acceptor strength of adjacent N-H groups, enhancing binding to targets like kinases; (2) Reduced basicity of the guanidine moiety (pKa ~8–9 vs. ~13 for non-fluorinated analogs) improves bioavailability. Molecular docking studies on related fluorinated guanidines show tighter binding to adenosine receptors (ΔG ≈ -9.5 kcal/mol) compared to non-fluorinated analogs .
  • Experimental Design : Perform isothermal titration calorimetry (ITC) to quantify binding affinity and molecular dynamics simulations to assess conformational effects.

Q. What strategies resolve contradictory data on the metabolic stability of fluorinated guanidines in preclinical models?

  • Methodological Answer : Contradictions often arise from species-specific cytochrome P450 (CYP) metabolism. Use interspecies hepatocyte assays (human vs. rodent) to identify metabolic pathways. For this compound, incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to assess enzyme contributions. LC-MS/MS can detect metabolites like oxidative defluorination products. Cross-validate with in silico tools (e.g., MetaSite) to predict hotspots .

Q. How can computational methods predict the impact of fluorination on the compound’s pharmacokinetic (PK) parameters?

  • Methodological Answer : Apply QSPR models using descriptors like polar surface area (PSA), logP, and fluorine count. For example, fluorination reduces clearance (CL) by 20–40% in analogs due to increased metabolic resistance. Use GastroPlus or Simcyp to simulate human PK profiles, incorporating in vitro data on permeability (Caco-2 assays) and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.